2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
Overview
Description
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C16H14BrFO2 and its molecular weight is 337.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : Derivatives synthesized from related compounds have been tested for their in vitro antimicrobial activity against various bacterial and fungal organisms. This highlights the potential use of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone in developing antimicrobial agents (Kumar et al., 2019); (Nagamani et al., 2018).
Chemical Synthesis and Modification
- Selective α-Monobromination : The compound has been involved in studies of selective α-monobromination, a key reaction in organic synthesis, showing its utility in chemical synthesis (Ying, 2011).
- Synthesis of BACE1 Inhibitor : It's been used in the efficient synthesis of a potent BACE1 inhibitor, indicating its potential application in therapeutic agents for Alzheimer's Disease (Zhou et al., 2009).
Material Science and Engineering
- Sonochemical Method Advantages : Studies have been conducted on its condensation under sonochemical methods, suggesting its role in advanced material synthesis techniques (Jarag et al., 2011).
Novel Compound Synthesis and Evaluation
- Novel Schiff Bases Synthesis : The compound has been used in the synthesis of novel Schiff bases, which are evaluated for their antimicrobial activity, showing its role in developing new bioactive compounds (Puthran et al., 2019).
Additional Applications
- Pyrolysis Product Identification : It has been a subject of research in identifying pyrolysis products of related compounds, important for understanding chemical stability and reaction pathways (Texter et al., 2018).
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYXPHIKFMDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856601 | |
Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209495-16-8 | |
Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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